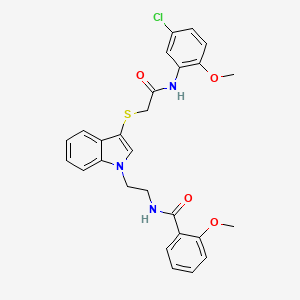
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H26ClN3O4S and its molecular weight is 524.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Molecular Formula: C₁₉H₂₁ClN₂O₄S
- Molecular Weight: 397.90 g/mol
- CAS Number: 73484-41-0
This structure integrates various functional groups that contribute to its biological properties, including a chloro group, methoxy groups, and an indole moiety, which are known to influence pharmacological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival.
- Inhibition of EGFR/BRAF Pathways : Research indicates that compounds similar to this one exhibit potent inhibition of mutant EGFR/BRAF pathways, which are crucial in various cancers. The mechanism includes binding to the active site of these proteins, disrupting their function and leading to reduced cell proliferation .
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure showed IC50 values ranging from 29 nM to 78 nM against different tumor cells, indicating strong antiproliferative activity without significant cytotoxicity at lower concentrations .
Antiproliferative Activity
A summary of the antiproliferative activity against various cancer cell lines is presented below:
| Compound | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| 1 | MCF-7 (Breast) | 35 | Significant growth inhibition |
| 2 | A549 (Lung) | 45 | Effective against rapidly dividing cells |
| 3 | HCT116 (Colon) | 50 | Selective for tumor cells over normal cells |
| 4 | HeLa (Cervical) | 60 | Moderate activity |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) demonstrated that compounds targeting the EGFR pathway led to improved patient outcomes when combined with traditional therapies .
- Colorectal Cancer Intervention : Research focused on colorectal cancer has shown that hybrid compounds combining features of N-(5-chloro-2-methoxyphenyl) derivatives exhibit enhanced cytotoxicity and selectivity towards cancer cells compared to standard chemotherapy agents .
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S/c1-34-23-10-6-4-8-20(23)27(33)29-13-14-31-16-25(19-7-3-5-9-22(19)31)36-17-26(32)30-21-15-18(28)11-12-24(21)35-2/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLBNSSCOQZLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













